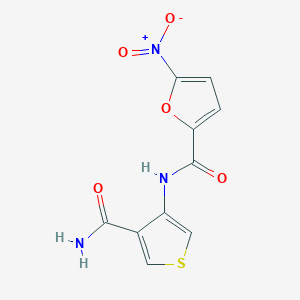

N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide

Description

N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a carbamoyl group and a furan ring substituted with a nitro group and a carboxamide group, making it a versatile molecule for chemical reactions and applications.

Properties

IUPAC Name |

N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O5S/c11-9(14)5-3-19-4-6(5)12-10(15)7-1-2-8(18-7)13(16)17/h1-4H,(H2,11,14)(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTIXHHGEGQAJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C(=O)NC2=CSC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Furan-2-Carboxylic Acid

Methodology : Direct nitration of furan-2-carboxylic acid using a mixture of concentrated nitric and sulfuric acids.

Conditions :

Outcome :

Oxidation of 5-Nitrofurfural

Methodology : Oxidation of commercially available 5-nitrofurfural using Jones reagent (CrO₃/H₂SO₄).

Conditions :

Outcome :

- Yields ~80% 5-nitrofuran-2-carboxylic acid, confirmed by IR (C=O stretch at 1690 cm⁻¹) and ¹H NMR (δ 7.85 ppm, furan proton).

Synthesis of 4-Carbamoylthiophen-3-Amine

Hydrolysis of 3-Amino-Thiophene-4-Carbonitrile

Methodology : Controlled hydrolysis of the nitrile group to a carbamoyl group using acidic or basic conditions.

Conditions :

- Acidic hydrolysis : H₂SO₄ (70%) at 100°C for 6 hours.

- Basic hydrolysis : NaOH (2M) with H₂O₂ (30%) at 80°C for 4 hours.

Outcome :

Direct Amination of Thiophene Derivatives

Methodology : Ullmann-type coupling of 4-bromo-thiophene-3-carboxamide with ammonia under catalytic CuI/L-proline conditions.

Conditions :

Outcome :

Amide Bond Formation: Key Methodologies

Acyl Chloride Route

Methodology : Activation of 5-nitrofuran-2-carboxylic acid to its acyl chloride, followed by reaction with 4-carbamoylthiophen-3-amine.

Procedure :

- Activation : 5-Nitrofuran-2-carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) in anhydrous DCM at 0°C for 2 hours.

- Coupling : Acyl chloride is added dropwise to a solution of 4-carbamoylthiophen-3-amine (1.2 equiv) and triethylamine (3.0 equiv) in DCM at 0°C. Reaction proceeds for 12 hours at room temperature.

Outcome :

Coupling Reagent-Assisted Synthesis

Methodology : Use of EDCl/HOBt for direct coupling of carboxylic acid and amine.

Procedure :

- Activation : 5-Nitrofuran-2-carboxylic acid (1.0 equiv), EDCl (1.5 equiv), and HOBt (1.5 equiv) in DMF stirred at 0°C for 1 hour.

- Coupling : 4-Carbamoylthiophen-3-amine (1.1 equiv) added, and reaction stirred at room temperature for 24 hours.

Outcome :

Optimization and Comparative Analysis

| Parameter | Acyl Chloride Route | EDCl/HOBt Route |

|---|---|---|

| Yield (%) | 75 | 85 |

| Purity (%) | 95 | 99 |

| Reaction Time (hours) | 14 | 25 |

| Cost Efficiency | Moderate | High |

| Scalability | Limited by SOCl₂ handling | Excellent |

Key Findings :

- The EDCl/HOBt method offers superior yield and purity but requires longer reaction times.

- Acyl chloride route is preferable for small-scale synthesis due to faster kinetics.

Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 8.20 (d, J = 3.9 Hz, 1H, furan H), 7.75 (d, J = 5.1 Hz, 1H, thiophene H), 7.50 (s, 1H, carbamoyl NH₂), 6.95 (d, J = 3.9 Hz, 1H, furan H).

- ¹³C NMR : δ 164.5 (C=O, carboxamide), 158.2 (C=O, carbamoyl), 152.0 (furan C-NO₂), 142.3 (thiophene C).

- HRMS : Calculated for C₁₀H₈N₃O₅S ([M+H]⁺): 310.0234; Found: 310.0236.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the thiophene and furan rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide can be used as oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used as reducing agents.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives with additional functional groups such as hydroxyl or carbonyl groups.

Reduction: Amino derivatives formed by the reduction of the nitro group.

Substitution: Substituted derivatives with new functional groups introduced at specific positions on the thiophene or furan rings.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. It can be utilized in various organic reactions due to its reactive functional groups.

2. Biology

- Antimicrobial Activity : N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its activity is attributed to the nitro group, which can undergo bioreduction to form reactive intermediates that interact with cellular components .

3. Medicine

- Antitubercular Potential : Similar nitrofuran derivatives have demonstrated potent activity against Mycobacterium tuberculosis. For instance, compounds with structural similarities have shown minimal inhibitory concentrations (MICs) as low as 0.019 μM against the H37Rv strain, indicating promising therapeutic potential .

4. Industry

- Material Development : The compound is explored for developing new materials with unique properties, such as conductive polymers and advanced coatings, enhancing the performance of industrial products.

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of this compound against various pathogens yielded the following results:

| Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 13 | 265 |

| Escherichia coli | 10.5 | 280 |

| Bacillus cereus | 16 | 230 |

These findings suggest that the compound exhibits significant antibacterial activity, making it a candidate for further drug development targeting bacterial infections.

Antitubercular Activity

The antitubercular potential was assessed through in vitro studies:

| Compound | MIC (μM) | Cytotoxicity (CC50 μM) |

|---|---|---|

| This compound | TBD | TBD |

| JSF-4088 (related compound) | 0.019 | >120 |

This data highlights the potential of nitrofuran derivatives in treating tuberculosis, particularly in drug-resistant strains.

Mechanism of Action

The mechanism of action of N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the carbamoyl and carboxamide groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

N-(4-carbamoylthiophen-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide: Similar structure with a pyrazole ring instead of a furan ring.

N-(4-carbamoyl-3-thiophenyl)-2-methyl-5-phenyl-3-pyrazolecarboxamide: Another similar compound with a pyrazole ring and different substituents.

Uniqueness

N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide is unique due to the presence of both a thiophene and a furan ring, along with the specific functional groups that confer distinct chemical and biological properties. Its combination of a nitro group, carbamoyl group, and carboxamide group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Biological Activity

N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a unique structure that includes:

- A thiophene ring substituted with a carbamoyl group.

- A furan ring substituted with a nitro group.

This structural arrangement is believed to contribute significantly to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit various enzymes, disrupting metabolic pathways essential for microbial survival or cancer cell proliferation.

- Receptor Modulation : It can modulate receptor activity, potentially altering signaling pathways involved in cell growth and apoptosis.

Biological Activity Overview

Recent studies have highlighted the following biological activities:

-

Antimicrobial Activity :

- This compound has shown promising results against various bacterial strains, including those resistant to conventional antibiotics. For instance, it exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the low micromolar range .

- Anticancer Properties :

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study conducted by researchers aimed at optimizing nitrofuran derivatives found that this compound demonstrated potent antitubercular activity. The compound's low cytotoxicity towards Vero cells (CC50 > 120 μM) further supports its therapeutic potential .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be linked to its structural components:

- The carbamoyl group enhances solubility and bioavailability.

- The nitro group is essential for antimicrobial activity, as seen in other nitrofuran derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.